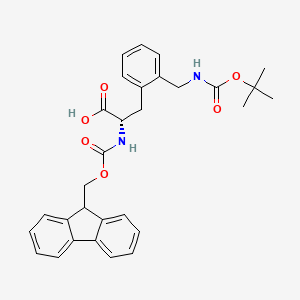

Fmoc-L-2-Aminometilfen(Boc)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-L-2-Aminomethylphe(Boc): is a compound used in peptide synthesis. It is a derivative of phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This dual protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: Fmoc-L-2-Aminomethylphe(Boc) is widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.

Biology:

Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: Peptides synthesized using Fmoc-L-2-Aminomethylphe(Boc) are used in the development of peptide-based therapeutics.

Industry:

Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The amino group of phenylalanine is first protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Boc Protection: The side chain amino group is then protected by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA). This reaction also occurs in an organic solvent like DCM.

Industrial Production Methods: The industrial production of Fmoc-L-2-Aminomethylphe(Boc) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed under mild basic conditions using piperidine, while the Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA).

Coupling Reactions: The deprotected amino groups can undergo coupling reactions with other amino acids or peptide fragments in the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in DMF.

Boc Deprotection: TFA in DCM.

Coupling: DIC and HOBt in DMF or DCM.

Major Products Formed:

Deprotected Amino Acid: After deprotection, the free amino groups can react with other amino acids to form peptide bonds.

Peptide Chains: Sequential coupling of amino acids leads to the formation of peptide chains.

Mecanismo De Acción

Mechanism:

Protection: The Fmoc and Boc groups protect the amino groups from unwanted reactions during peptide synthesis.

Deprotection: The selective removal of these protecting groups allows for the stepwise addition of amino acids to build peptide chains.

Molecular Targets and Pathways:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups until they are needed for coupling reactions.

Comparación Con Compuestos Similares

Fmoc-L-Phenylalanine: Similar to Fmoc-L-2-Aminomethylphe(Boc) but lacks the Boc protection on the side chain amino group.

Boc-L-Phenylalanine: Similar but lacks the Fmoc protection on the amino group.

Uniqueness:

Dual Protection: The combination of Fmoc and Boc protection makes Fmoc-L-2-Aminomethylphe(Boc) unique, allowing for greater control and selectivity in peptide synthesis compared to compounds with only one type of protection.

Actividad Biológica

Fmoc-L-2-Aminomethylphe(Boc) is a protected amino acid derivative commonly used in peptide synthesis. Its structure includes the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which are crucial for the selective modification of peptides. This compound has garnered attention due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

Chemical Formula : C30H32N2O6

Molecular Weight : 516.58 g/mol

CAS Number : 1217808-42-8

Purity : 95% (typically)

Form : Lyophilized powder

Storage Conditions : Store at -20°C

The presence of both Fmoc and Boc groups allows for controlled deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of this amino acid into larger peptide sequences.

Fmoc-L-2-Aminomethylphe(Boc) functions primarily as a building block in peptide synthesis, where it can influence the biological activity of the resulting peptides. The structural modifications provided by the Fmoc and Boc groups enhance stability and solubility, which are critical for biological efficacy.

Antimicrobial Activity

Research has indicated that peptides synthesized using Fmoc-L-2-Aminomethylphe(Boc) exhibit antimicrobial properties. A study demonstrated that certain peptide sequences containing this amino acid showed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Peptides incorporating Fmoc-L-2-Aminomethylphe(Boc) have been shown to inhibit specific proteases, which could be valuable in therapeutic applications targeting diseases where proteolytic enzymes play a critical role .

Case Studies

- Antimicrobial Peptides : A series of antimicrobial peptides were synthesized using Fmoc-L-2-Aminomethylphe(Boc). These peptides demonstrated effective inhibition of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Protease Inhibitors : In a study focusing on cancer therapeutics, peptides containing Fmoc-L-2-Aminomethylphe(Boc) were designed to inhibit matrix metalloproteinases (MMPs). The results showed a significant reduction in MMP activity, indicating potential for cancer treatment .

Synthesis Protocol

The synthesis of Fmoc-L-2-Aminomethylphe(Boc) typically involves:

- Fmoc Protection : The amino group is protected using Fmoc-Cl in a suitable solvent.

- Boc Protection : The side chain is then protected with Boc-anhydride.

- Purification : The product is purified via high-performance liquid chromatography (HPLC) to remove any unreacted starting materials or by-products.

Quality Control

Quality control measures include:

- HPLC Analysis : To assess purity and detect any side products such as Fmoc-β-Ala-OH.

- NMR Spectroscopy : For structural confirmation.

| Property | Value |

|---|---|

| Purity | ≥ 95% |

| HPLC Retention Time | Specific to conditions |

| NMR Chemical Shift | Specific to structure |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANGKBPWIFXZHS-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.